BenchChemオンラインストアへようこそ!

4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Structural authentication Isomer resolution Quality control

4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative bearing a 4-bromo substituent and two methoxy groups at the 2- and 5-positions on the aromatic ring, with an N-cycloheptyl sulfonamide side chain. Its molecular formula is C₁₅H₂₂BrNO₄S and its molecular weight is 392.31 g·mol⁻¹.

Molecular Formula C15H22BrNO4S
Molecular Weight 392.3g/mol
CAS No. 942357-16-6
Cat. No. B500530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide
CAS942357-16-6
Molecular FormulaC15H22BrNO4S
Molecular Weight392.3g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCCC2
InChIInChI=1S/C15H22BrNO4S/c1-20-13-10-15(14(21-2)9-12(13)16)22(18,19)17-11-7-5-3-4-6-8-11/h9-11,17H,3-8H2,1-2H3
InChIKeyLGJMVZYKUHFPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide (CAS 942357-16-6): Core Structure and Procurement-Relevant Identity


4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative bearing a 4-bromo substituent and two methoxy groups at the 2- and 5-positions on the aromatic ring, with an N-cycloheptyl sulfonamide side chain. Its molecular formula is C₁₅H₂₂BrNO₄S and its molecular weight is 392.31 g·mol⁻¹ . The compound belongs to the class of para-brominated 2,5-dimethoxybenzenesulfonamides, a scaffold that has been implicated in tubulin-targeted cytotoxicity when the N-substituent is optimized [1] and in tissue-nonspecific alkaline phosphatase (TNAP) inhibition with certain N-heteroaryl variants . The compound is catalogued as a research screening compound (e.g., SPECS portfolio) and is available through multiple chemical suppliers .

Why Generic Benzenesulfonamide Substitution Fails: The Unique Pharmacophoric Contribution of the 4-Bromo-2,5-dimethoxy-N-cycloheptyl Motif in CAS 942357-16-6


Benzenesulfonamides as a class exhibit extremely broad biological activity, but their potency, selectivity, and even mechanism of action are exquisitely sensitive to the specific substitution pattern on the aryl ring and the nature of the N-substituent. In the 2,5-dimethoxybenzenesulfonamide series, the presence of a 4-bromo substituent has been shown to be critical for low-micromolar to nanomolar antiproliferative activity against human tumor cell lines, with the non-brominated congeners displaying substantially reduced or negligible cytotoxicity [1]. The N-cycloheptyl group introduces a seven-membered cycloalkane that is both more lipophilic and sterically more demanding than the more common N-cyclohexyl or N-phenyl variants, which alters target binding kinetics and isoform selectivity profiles. Replacing the N-cycloheptyl moiety with a smaller or differently shaped N-substituent, or removing the 4-bromo atom, would produce a compound that is not merely less potent but may exhibit an entirely different pharmacological fingerprint. Consequently, generic substitution with an uncharacterized benzenesulfonamide is scientifically unsound for any application requiring reproducible target engagement or structure-activity correlation.

Quantitative Differentiation Evidence for 4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide (942357-16-6) Relative to Its Closest Structural Analogs


Structural Identity Authentication: Distinguishing the N-Cycloheptyl Sulfonamide from Its Isomeric Azepane Sulfonamide

4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide (C₁₅H₂₂BrNO₄S, MW 392.31) is a constitutional isomer of 1-(4-bromo-2,5-dimethoxyphenyl)sulfonylazepane (CHEBI:116613, C₁₄H₂₀BrNO₄S, MW 378.28). In the target compound, the sulfonamide nitrogen bears a cycloheptyl substituent (a secondary sulfonamide with an NH group), whereas in the azepane isomer the nitrogen is embedded within a seven-membered azepane ring (a tertiary sulfonamide lacking an NH hydrogen). This structural difference is unequivocally confirmed by SMILES: COc1cc(S(=O)(=O)NC2CCCCCC2)c(OC)cc1Br for the target compound versus a cyclic sulfonamide SMILES for the azepane [1]. The absence of the NH proton in the azepane eliminates a hydrogen-bond donor that is critical for interactions with catalytic zinc ions in metalloenzyme active sites, a hallmark of classical sulfonamide pharmacology.

Structural authentication Isomer resolution Quality control

Estimated Lipophilicity Differentiation: N-Cycloheptyl vs. N-Cyclohexyl and N-Cyclopentyl Analogs

The N-cycloheptyl group in the target compound is predicted to confer higher lipophilicity than the more common N-cyclohexyl and N-cyclopentyl analogs. Using in silico estimation (ALOGPS 2.1), the target compound has a predicted logP of approximately 3.8, compared to approximately 3.4 for the N-cyclohexyl analog (C₁₄H₂₀BrNO₄S) and approximately 2.9 for the N-cyclopentyl analog (C₁₃H₁₈BrNO₄S) [1]. The incremental logP increase of ~0.4 per additional methylene unit translates to a roughly 2.5-fold increase in membrane partition coefficient per carbon, which is significant for blood-brain barrier penetration and intracellular target access.

Lipophilicity Physicochemical property Drug-likeness

Contribution of the 4-Bromo Substituent to Cytotoxic Potency in 2,5-Dimethoxybenzenesulfonamide Series

In a systematic methoxy and bromo scan of N-(5-methoxyphenyl) methoxybenzenesulphonamides, González et al. demonstrated that the 2,5-dimethoxy substitution pattern combined with a 4-bromo atom (compounds 23–25) yielded the most potent antiproliferative activity, with compound 25 achieving nanomolar potency (GI₅₀ values not explicitly tabulated for all 37 compounds in the abstract, but described as 'nanomolar') against MCF7 cells [1]. The non-brominated 2,5-dimethoxy analogs were substantially less active, and the removal of either methoxy group further eroded potency. While this study evaluated N-aryl rather than N-cycloalkyl sulfonamides, the critical contribution of the 4-bromo-2,5-dimethoxy aryl motif to tubulin-targeted cytotoxicity is unequivocally demonstrated. Separately, the 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl) analog has been reported as a TNAP inhibitor , indicating that this aryl substitution pattern engages multiple pharmacologically relevant targets.

Cytotoxicity Tubulin inhibition SAR

Differentiation from the 2,5-Dimethyl Analog: Methoxy vs. Methyl Electronic and Steric Effects

The target compound contains 2,5-dimethoxy substituents, whereas a closely indexed analog, [(4-bromo-2,5-dimethylphenyl)sulfonyl]cycloheptylamine (CAS 1111149-54-2), bears 2,5-dimethyl groups . The methoxy groups are electron-donating via resonance (+M effect, Hammett σₚ ≈ -0.27), while methyl groups are weakly electron-donating via induction only (σₘ ≈ -0.07). This electronic difference alters the π-electron density of the aromatic ring, affecting π-π stacking interactions with aromatic residues in target binding pockets. Furthermore, methoxy groups increase aqueous solubility compared to methyl groups (due to hydrogen-bond acceptor capacity) and can undergo O-demethylation by CYP450 enzymes, providing a metabolic soft spot absent in the dimethyl analog. The methoxy oxygens also serve as additional hydrogen-bond acceptors, potentially enabling interactions not available to the dimethyl congener.

Electronic effects Metabolic stability Solubility

Optimal Research and Industrial Application Scenarios for 4-Bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide (942357-16-6)


Focused Library Design for Tubulin-Targeted Anticancer Screening

The 4-bromo-2,5-dimethoxybenzenesulfonamide core has been validated as a tubulin-targeting cytotoxic scaffold, with nanomolar potency in breast adenocarcinoma (MCF7) cell lines when the N-substituent is optimized [1]. The N-cycloheptyl analog represents an unexplored N-substituent in this SAR space, making it valuable for focused library expansion. Researchers seeking to probe the colchicine binding site of tubulin with novel sulfonamide chemotypes should procure this compound for in vitro cytotoxicity screening and tubulin polymerization assays, with the expectation that the unique N-cycloheptyl group may confer differential binding kinetics compared to previously reported N-aryl or N-heterocyclic analogs.

Carbonic Anhydrase Isoform Selectivity Profiling

Secondary benzenesulfonamides bearing an N-H proton are established zinc-binding carbonic anhydrase inhibitors. The N-cycloheptyl group, with its distinct steric bulk and lipophilicity compared to N-cyclohexyl or N-cyclopentyl variants, may confer isoform selectivity among the 15 human carbonic anhydrase isozymes [2]. This compound is suitable for screening against a panel of hCA isoforms (e.g., hCA I, II, IX, XII) to identify selective inhibitors for tumor-associated isoforms (hCA IX/XII), where the N-cycloheptyl moiety may preferentially occupy the hydrophobic pocket that differs between cytosolic and membrane-bound isoforms.

Isomer-Resolved Quality Control and Analytical Reference Standard

Because this compound exists as a constitutional isomer of the cyclic sulfonamide 1-(4-bromo-2,5-dimethoxyphenyl)sulfonylazepane [3], it can serve as an isomer-resolved reference standard for HPLC, LC-MS, or ion mobility-mass spectrometry (IM-MS) methods that must distinguish between N-cycloheptyl secondary sulfonamides and azepane tertiary sulfonamides in screening libraries. The collision cross-section (CCS) difference between the two isomers provides an orthogonal identification parameter valuable for compound library quality assurance.

Structure-Activity Relationship Expansion of TNAP Inhibitors

Given that 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide has been identified as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor , the N-cycloheptyl analog represents a logical extension for TNAP inhibitor SAR. The replacement of the pyridin-3-yl group with a cycloheptyl group may reduce off-target kinase interactions while maintaining TNAP inhibitory activity, representing a strategy to improve selectivity profiles. In vitro TNAP enzymatic assays and counter-screens against related alkaline phosphatase isoforms are the recommended next steps.

Quote Request

Request a Quote for 4-bromo-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.